molecular formula C9H9IN2OS B5715229 N-[(4-iodophenyl)carbamothioyl]acetamide

N-[(4-iodophenyl)carbamothioyl]acetamide

Cat. No.: B5715229
M. Wt: 320.15 g/mol
InChI Key: AJQKIFHIPADKKG-UHFFFAOYSA-N
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Description

N-[(4-Iodophenyl)carbamothioyl]acetamide is a thiourea derivative of acetamide, characterized by a carbamothioyl (-NH-CS-NH-) group linked to a 4-iodophenyl ring. The iodine substituent at the para position of the phenyl ring significantly influences its electronic properties, solubility, and biological interactions. The iodine atom enhances electrophilicity and may improve binding to biological targets, such as enzymes or receptors, through halogen bonding .

Properties

IUPAC Name

N-[(4-iodophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKIFHIPADKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodophenyl)carbamothioyl]acetamide typically involves the acylation of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then reacted with thiourea under mild conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Substitution: Formation of azides, nitriles, and other substituted derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and thiols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[(4-iodophenyl)carbamothioyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related acetamide derivatives with variations in substituents, halogenation, and functional groups (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Applications Reference
N-[(4-Iodophenyl)carbamothioyl]acetamide Not explicitly reported 4-Iodophenyl, carbamothioyl Hypothesized anticancer, antimicrobial
N-[(4-Sulfamoylphenyl)carbamothioyl]acetamide C₉H₁₁N₃O₃S₂ 4-Sulfamoylphenyl, carbamothioyl Potential enzyme inhibition
N-(4-Iodophenyl)acetamide C₈H₈INO 4-Iodophenyl, acetamide Radiotherapy sensitizer
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide C₁₂H₁₇N₃O₃S Piperazinylsulfonyl, acetamide Analgesic, anti-inflammatory
N-(4-Chlorophenyl)-2-((imidazol-2-yl)thio)acetamide C₁₇H₁₃ClFN₃O₂S Chlorophenyl, imidazole-thioether Anticancer, antimicrobial
2-Iodo-N-phenylacetamide C₈H₈INO 2-Iodophenyl, acetamide Altered reactivity vs. para-iodo
Key Differences in Reactivity and Bioactivity
  • Halogen Position : The para-iodo substitution in this compound enhances steric and electronic effects compared to ortho-iodo analogues (e.g., 2-Iodo-N-phenylacetamide). Para-substituted iodobenzene derivatives exhibit stronger halogen bonding, improving interactions with biological targets .
  • Functional Groups : The carbamothioyl (-NH-CS-NH-) group distinguishes it from sulfonamide derivatives (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide). Thiourea derivatives often exhibit stronger hydrogen-bonding capacity, which may enhance enzyme inhibition .
  • Biological Activity : Compounds like N-(4-iodophenyl)acetamide are reported as radiotherapy sensitizers , while sulfonamide-linked acetamides (e.g., compound 35 in ) show analgesic and anti-inflammatory properties. Thiourea derivatives, such as N-[(4-sulfamoylphenyl)carbamothioyl]acetamide, may target bacterial enzymes due to sulfonamide and thiourea synergism .
Physicochemical Properties
  • Solubility : The carbamothioyl group may reduce aqueous solubility compared to sulfonamide analogues due to decreased polarity, though iodine’s hydrophobic nature further complicates solubility profiles .
Pharmacological Potential
  • Antimicrobial Effects : The iodine atom’s electronegativity and thiourea’s hydrogen-bonding capacity could disrupt microbial enzyme function, analogous to N-(4-chlorophenyl)thioacetamide derivatives .

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